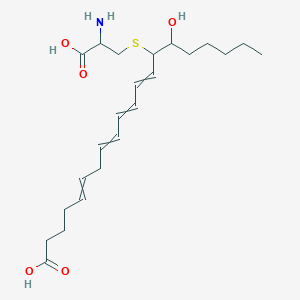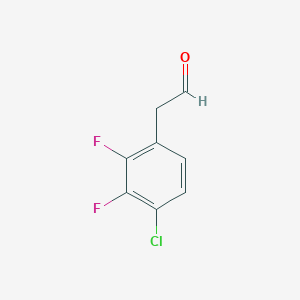
N-Phthaloyl-L-alanyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phthaloyl-L-alanyl-L-glutamine is a synthetic dipeptide compound with the chemical formula C16H17N3O6. It is known for its stability and is often used as an impurity marker in the synthesis of other compounds. The compound is characterized by the presence of a phthaloyl group attached to the L-alanyl-L-glutamine dipeptide, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Phthaloyl-L-alanyl-L-glutamine typically involves the reaction of phthaloyl chloride with L-glutamine in an alkalescent aqueous solution. The process includes the following steps:
- Dissolving L-glutamine in an alkalescent aqueous solution and stirring.
- Adding a toluene solution of phthaloyl chloride while maintaining the pH between 9.5 and 11.5.
- Adjusting the pH to less than 4 using an inorganic acid.
- Filtering the solution to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phthaloyl-L-alanyl-L-glutamine undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent amino acids.
Substitution: Replacing the phthaloyl group with other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Involves nucleophilic reagents such as amines or alcohols.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Produces L-alanine and L-glutamine.
Substitution: Results in various substituted derivatives of the original compound.
Oxidation and Reduction: Leads to oxidized or reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
N-Phthaloyl-L-alanyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a stable intermediate in the synthesis of other compounds.
Biology: Serves as a model compound for studying peptide interactions and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a protective agent in parenteral nutrition.
Industry: Employed in the production of high-purity amino acids and peptides for various applications.
Mécanisme D'action
The mechanism of action of N-Phthaloyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets and pathways. The phthaloyl group provides stability to the dipeptide, allowing it to resist degradation and maintain its structure. This stability is crucial for its role in drug delivery and as a protective agent in parenteral nutrition. The compound’s interaction with cellular pathways helps in maintaining nitrogen balance and supporting protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A stable synthetic glutamine dipeptide used in cell culture and parenteral nutrition.
N-Phthaloyl-L-glutamic acid: Another phthaloyl-protected amino acid with similar stability properties.
Uniqueness
N-Phthaloyl-L-alanyl-L-glutamine is unique due to its dual protection by the phthaloyl group and the dipeptide structure. This combination provides enhanced stability and resistance to degradation compared to other similar compounds. Its specific applications in drug delivery and parenteral nutrition further highlight its distinct advantages .
Propriétés
Formule moléculaire |
C16H17N3O6 |
|---|---|
Poids moléculaire |
347.32 g/mol |
Nom IUPAC |
5-amino-2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25) |
Clé InChI |
FJSAIZIREWPYHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)
![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)

![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)


![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
![1-[2,6-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-4-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13397415.png)

![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)
